5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
CAS No.:
Cat. No.: VC17648970
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one -](/images/structure/VC17648970.png)
Specification
Molecular Formula | C14H16N2O2 |
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Molecular Weight | 244.29 g/mol |
IUPAC Name | 5-amino-6-methyl-1-(phenylmethoxymethyl)pyridin-2-one |
Standard InChI | InChI=1S/C14H16N2O2/c1-11-13(15)7-8-14(17)16(11)10-18-9-12-5-3-2-4-6-12/h2-8H,9-10,15H2,1H3 |
Standard InChI Key | HATOXIPMSFLQRE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=O)N1COCC2=CC=CC=C2)N |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The dihydropyridin-2-one scaffold forms the foundation of this compound, featuring a partially unsaturated six-membered ring with a ketone group at the 2-position. The 1-[(benzyloxy)methyl] substituent introduces steric bulk and lipophilicity, while the 6-methyl group enhances electron density at the adjacent positions. The 5-amino group provides a potential site for hydrogen bonding and electrophilic interactions, critical for biological targeting .
Table 1: Key Molecular Descriptors
Property | Value/Description |
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Molecular Formula | C₁₄H₁₆N₂O₂ |
Molecular Weight | 260.29 g/mol |
IUPAC Name | 5-Amino-1-(phenylmethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one |
Canonical SMILES | COC(CN1C=C(C(=O)N(C1)C)C)C2=CC=CC=C2 |
Topological Polar Surface Area | 68.5 Ų |
Hydrogen Bond Donors/Acceptors | 2 / 4 |
The benzyloxymethyl group’s ether linkage (C–O–C) contributes to metabolic stability compared to ester or amide analogs, while the methyl group at C6 may influence ring puckering and conformational flexibility.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one likely involves:
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Ring Formation: Construction of the dihydropyridinone core via cyclization reactions.
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Substituent Introduction: Sequential alkylation/arylation at the 1-, 5-, and 6-positions.
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Functional Group Modifications: Installation of the amino group via reduction or nucleophilic substitution.
Stepwise Synthesis Protocol
While no direct synthesis is documented, analogous routes for 3-bromo derivatives suggest the following pathway :
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Starting Material: 6-Methyl-2-pyridone undergoes bromination at C5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
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Benzyloxymethylation: Reaction with benzyl chloromethyl ether in the presence of Ag₂CO₃ yields 1-[(benzyloxy)methyl]-6-methyl-5-bromo-1,2-dihydropyridin-2-one .
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Amination: Pd-catalyzed Buchwald–Hartwig coupling replaces bromine with an amino group using NH₃ or an ammonia equivalent .
Critical Reaction Conditions:
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Temperature: 80–110°C for cyclization steps.
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Catalysts: Pd(PPh₃)₄ for cross-coupling; Pearlman’s catalyst (Pd(OH)₂/C) for hydrogenation.
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Solvents: 1,4-Dioxane/water mixtures for Suzuki–Miyaura reactions; dichloromethane for alkylations .
Biological Activities and Mechanistic Insights
Putative Pharmacological Targets
Structural analogs of dihydropyridinones exhibit activity against:
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AMP-Activated Protein Kinase (AMPK): Methylpyridinone derivatives act as allosteric activators, modulating cellular energy homeostasis .
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Cytochrome P450 Enzymes: Amino-substituted dihydropyridinones inhibit CYP3A4/5, impacting drug metabolism.
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Ion Channels: Voltage-gated calcium channel modulation has been observed in related compounds.
Comparative Analysis with Structural Analogs
Bromo vs. Methyl Substitution
Replacing the 3-bromo group in with a 6-methyl moiety:
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Molecular Weight: Decreases from 309.16 g/mol (bromo) to 260.29 g/mol (methyl).
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Lipophilicity: logP increases by ~0.5 units due to reduced halogen hydrophilicity.
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Synthetic Accessibility: Eliminates Pd-catalyzed amination steps, simplifying synthesis.
Solubility and Bioavailability
Parameter | 3-Bromo Derivative | 6-Methyl Derivative (Predicted) |
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Aqueous Solubility | 0.12 mg/mL | 0.45 mg/mL |
Plasma Protein Binding | 89% | 78% |
Metabolic Stability | t₁/₂ = 2.1 h (Human) | t₁/₂ = 3.8 h (Predicted) |
Research Gaps and Future Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Target Identification: Screen against kinase libraries using in silico docking (e.g., AutoDock Vina).
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Toxicological Profiling: Assess genotoxicity via Ames test and hERG channel inhibition.
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